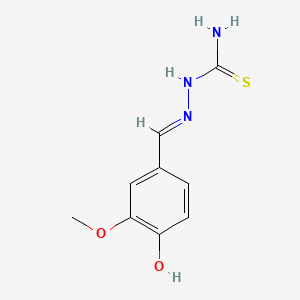

Semicarbazide, 1-(4-hydroxy-3-methoxybenzylidene)-3-thio-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Hydrazinecarbothioamide, 2-[ (4-hydroxy-3-methoxyphenyl)methylene]- is a compound known for its diverse biological activities. It is recognized for its potential in enhancing therapeutic anticancer effects, exhibiting noteworthy antioxidant properties, and showing significant antimicrobial activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydrazinecarbothioamide, 2-[ (4-hydroxy-3-methoxyphenyl)methylene]- can be synthesized by reacting thiosemicarbazide with 2-hydroxy-3-methoxybenzaldehyde in dry ethanol. The structure is elucidated using spectroscopic techniques such as FT-IR, 1H NMR, and 13C NMR .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves the use of thiosemicarbazide and appropriate aldehydes under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarbothioamide, 2-[ (4-hydroxy-3-methoxyphenyl)methylene]- undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiosemicarbazide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Hydrazinecarbothioamide, 2-[ (4-hydroxy-3-methoxyphenyl)methylene]- has several scientific research applications:

Chemistry: Used as a precursor for synthesizing various heterocyclic compounds.

Biology: Exhibits significant antioxidant and antimicrobial activities.

Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects through several mechanisms:

Anticancer Activity: Targets the PI3K/Akt/mTOR signaling pathway, inhibiting tumor survival, inducing apoptosis, and causing cell cycle arrest.

Antioxidant Activity: Acts as a radical scavenger, neutralizing free radicals and reducing oxidative stress.

Antimicrobial Activity: Disrupts microbial cell membranes and inhibits essential enzymes.

Comparison with Similar Compounds

Hydrazinecarbothioamide, 2-[ (4-hydroxy-3-methoxyphenyl)methylene]- can be compared with other similar compounds such as:

Hydrazinecarbothioamide, 2-[ (4-hydroxy-3-iodo-5-methoxyphenyl)methylene]-: Exhibits similar biological activities but with variations in potency and specificity.

1,2,4-Triazole-3-thione derivatives: These compounds also show significant antioxidant activity and are used in similar applications.

The uniqueness of Hydrazinecarbothioamide, 2-[ (4-hydroxy-3-methoxyphenyl)methylene]- lies in its specific targeting of the PI3K/Akt/mTOR pathway, making it a promising candidate for anticancer therapy .

Biological Activity

Semicarbazide derivatives, particularly 1-(4-hydroxy-3-methoxybenzylidene)-3-thio-, have garnered attention in recent research due to their diverse biological activities. This compound combines structural features of semicarbazide with a benzylidene moiety, characterized by a thio group and methoxy substituent, which may enhance its pharmacological properties.

Chemical Structure and Properties

The molecular formula of 1-(4-hydroxy-3-methoxybenzylidene)-3-thio- is C9H11N3O2S, with a molecular weight of 225.29 g/mol. The presence of hydroxy and methoxy groups on the aromatic ring is believed to influence its biological activity by improving solubility and interaction with biological targets .

Antimicrobial Activity

Research indicates that semicarbazide derivatives exhibit significant antimicrobial properties. A study focusing on various thiosemicarbazone derivatives, including those structurally related to 1-(4-hydroxy-3-methoxybenzylidene)-3-thio-, demonstrated promising antibacterial effects against several pathogenic strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these compounds were notably lower compared to standard antibiotics .

Table 1: Antibacterial Activity of Semicarbazide Derivatives

| Compound Name | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 1-(4-hydroxy-3-methoxybenzylidene)-3-thio- | 15 | S. aureus |

| Thiosemicarbazone A | 20 | E. coli |

| Thiosemicarbazone B | 10 | P. aeruginosa |

The structural modifications, such as the introduction of hydrophilic groups, are crucial for enhancing the permeability of these compounds through bacterial cell walls, thereby increasing their efficacy against gram-negative bacteria .

Anticancer Activity

In addition to antibacterial properties, semicarbazide derivatives have shown potential anticancer effects. Some studies have indicated that compounds similar to 1-(4-hydroxy-3-methoxybenzylidene)-3-thio- can inhibit the growth of various cancer cell lines. For instance, certain thiosemicarbazones have been reported to interfere with vital biochemical processes such as deoxyribonucleotide synthesis and cell wall biosynthesis, contributing to their anticancer activity .

The biological activity of 1-(4-hydroxy-3-methoxybenzylidene)-3-thio- is primarily attributed to its ability to form complexes with metal ions and interact with biological macromolecules like proteins and nucleic acids. This interaction can disrupt critical cellular functions, leading to cell death in pathogenic microorganisms and cancer cells .

Case Studies

A notable case study involved the synthesis and evaluation of various hydroxyl semicarbazone derivatives, including those related to thiosemicarbazones. The study highlighted the significant antibacterial activity against multiple strains and emphasized the importance of hydrophilicity in enhancing bioactivity . Another investigation focused on the synthesis of metal complexes derived from thiosemicarbazones, revealing enhanced antimicrobial potency compared to their parent ligands .

Properties

CAS No. |

1489265-31-7 |

|---|---|

Molecular Formula |

C9H11N3O2S |

Molecular Weight |

225.27 g/mol |

IUPAC Name |

[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]thiourea |

InChI |

InChI=1S/C9H11N3O2S/c1-14-8-4-6(2-3-7(8)13)5-11-12-9(10)15/h2-5,13H,1H3,(H3,10,12,15)/b11-5+ |

InChI Key |

FJQYXPHDGKUTQE-VZUCSPMQSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=N/NC(=S)N)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C=NNC(=S)N)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.